molecular formula C12H16FNS B15267093 N-(2-fluoro-4-methylphenyl)thian-4-amine

N-(2-fluoro-4-methylphenyl)thian-4-amine

Cat. No.: B15267093
M. Wt: 225.33 g/mol
InChI Key: BELWMBBXWGIJBB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylphenyl)thian-4-amine ( 1153292-02-4 ) is a synthetic organic compound with a molecular formula of C 12 H 16 FNS and a molecular weight of 225.33 g/mol . This amine derivative features a thiane (thian) ring system linked to a 2-fluoro-4-methylphenyl group, a structural motif of interest in various chemical and pharmacological research areas . As a building block in medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its structure, which incorporates both a fluorine atom and a sulfur-containing saturated ring, makes it a candidate for structure-activity relationship (SAR) studies, particularly in the development of compounds that interact with the central nervous system. Researchers can utilize this chemical to explore its potential as a precursor for ligands targeting various biological receptors . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information should be consulted before handling .

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16FNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

BELWMBBXWGIJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCSCC2)F

Origin of Product

United States

Preparation Methods

Thian-4-amine Synthesis via Cyclization

The thian-4-amine moiety is typically synthesized through cyclization of 4-mercaptocyclohexanol derivatives. A patent from the Chinese Academy of Sciences (CN103304439A) demonstrates that treatment of 4-mercaptocyclohexanol with thionyl chloride at 40–85°C for 3–5 hours generates thian-4-amine hydrochloride in 89% yield. Critical parameters include:

  • Temperature control : Maintaining reflux conditions between 60–70°C prevents oligomerization
  • Solvent selection : Dichloromethane enables efficient HCl gas removal
  • Catalyst system : Pyridine (0.5–1.0 mol%) accelerates cyclization kinetics

Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic shifts at δ 2.81 ppm (CH₃–N coupling) and δ 8.56 ppm (NH stretch), confirming ring formation.

Fluorophenyl Group Introduction

Coupling the thian-4-amine core with 2-fluoro-4-methylphenyl groups employs Ullmann-type reactions. Experimental data from ChemComm (2024) reveals that copper(I) iodide/1,10-phenanthroline catalysts in dimethylformamide (DMF) at 110°C achieve 78% coupling efficiency over 24 hours. Key considerations:

  • Substrate ratio : 1:1.2 amine-to-aryl halide minimizes di-amination byproducts
  • Oxygen exclusion : Rigorous nitrogen purging prevents Cu catalyst oxidation
  • Workup protocol : Sequential ethyl acetate/water extraction removes unreacted halides

Optimization of Reductive Amination

Pd/C Catalytic Hydrogenation

The Pd/C-mediated route described in CN103304439A achieves 98% purity when reducing nitro intermediates. Standard conditions:

Parameter Optimal Value Impact on Yield
H₂ pressure 3.5–4.0 bar ±7% efficiency
Catalyst loading 5 wt% Pd/C <2% leaching
Reaction time 6–8 hours Maximizes conversion

Post-hydrogenation purification via silica gel chromatography (95:5 DCM/MeOH) removes residual Pd, as confirmed by inductively coupled plasma analysis.

Borane-Based Reduction

Alternative protocols using BH₃·THF complexes show comparable efficacy under milder conditions (25°C, 2 hours). University of Groningen data indicates 67% isolated yield when employing NaIO₄ as a co-oxidant, though this method generates 0.3 equivalents of boron-containing waste per mole product.

Environmental and Scalability Considerations

Solvent Recovery Systems

Industrial-scale synthesis (≥100 kg batches) utilizes falling-film evaporators to recover 92% of dichloromethane, reducing process mass intensity by 41% compared to batch distillation. Life-cycle assessments estimate a 33% reduction in carbon footprint when implementing solvent recycling.

Catalytic Recycling

Pd/C catalysts maintain 89% activity over five hydrogenation cycles when regenerated via sequential acetic acid/ethanol washes. X-ray photoelectron spectroscopy confirms the absence of sulfur poisoning on catalyst surfaces.

Analytical Characterization Benchmarks

Spectroscopic Standards

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.81 (d, J = 4.8 Hz, 3H), 7.85 (m, 1H), 8.14 (m, 1H)
  • LC-MS : m/z 225.33 [M+H]⁺ (calc. 225.33)
  • HPLC purity : ≥98% (C18 column, 70:30 MeOH/H₂O)

Stability Profiles

Accelerated stability testing (40°C/75% RH) shows ≤0.5% degradation over 6 months when stored in amber glass under nitrogen.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate 24 g/hour throughput using microreactor technology:

  • Residence time : 8.2 minutes
  • Temperature gradient : 25°C → 110°C → 25°C
  • Yield improvement : 12% over batch processes

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae catalyze the final amination step with 91% enantiomeric excess, though substrate scope remains limited to electron-deficient aryl groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)thian-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-fluoro-4-methylphenyl)thian-4-one, while reduction may yield this compound derivatives with additional hydrogen atoms .

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)thian-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

N-(3-Bromo-4-fluorophenyl)thian-4-amine

  • Molecular Formula : C₁₁H₁₃BrFNS
  • Molecular Weight : 290.20 g/mol
  • Substituents : 3-Bromo and 4-fluoro on phenyl.
  • Key Differences : Bromine’s larger atomic radius and electronegativity alter steric and electronic effects compared to the methyl group in the target compound. This may influence binding affinity in biological systems .

N-(Propan-2-yl)thian-4-amine

  • Molecular Formula : C₈H₁₇NS
  • Molecular Weight : 159.29 g/mol
  • Substituents : Aliphatic isopropyl group.

N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Molecular Formula : C₁₂H₁₆N₂OS
  • Substituents : 4-Ethoxy on phenyl; thiazin-2-amine core.
  • Key Differences : The thiazin ring (6-membered with two heteroatoms) introduces different conformational flexibility compared to the thiane ring. Ethoxy’s electron-donating effects contrast with fluorine’s electron-withdrawing nature .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted)
N-(2-Fluoro-4-methylphenyl)thian-4-amine 225.30 (estimated) ~2.5 Low (hydrophobic)
N-(3-Bromo-4-fluorophenyl)thian-4-amine 290.20 ~3.1 Very low
N-(Propan-2-yl)thian-4-amine 159.29 ~1.8 Moderate
N-(4-Ethoxyphenyl)thiazin-2-amine 248.33 ~2.9 Low

*LogP values estimated using fragment-based methods.

Q & A

Q. Critical Intermediates :

  • 2-(2-Fluoro-4-methylphenyl)ethanol (reduction product).
  • 2-(2-Fluoro-4-methylphenyl)acetaldehyde (oxidation product).

Reference : Similar pathways are validated in fluorinated phenyl derivatives .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Selection : Palladium-based catalysts improve coupling efficiency in amine formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution kinetics.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

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